molecular formula C₂₇H₃₂N₄O₈S B1146853 Mirabegron o-glucuronide CAS No. 1365244-65-0

Mirabegron o-glucuronide

Cat. No.: B1146853
CAS No.: 1365244-65-0
M. Wt: 572.63
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of mirabegron involves multiple steps, starting with the reaction of 4-nitrophenylethylamine with a compound of formula (XII) in the presence of a solvent, base, and/or catalyst to obtain ®-2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide. This intermediate is then reduced to ®-2-[2’-(4-nitrophenyl)ethyl]amino]-1-phenylethanol, which is further reduced to ®-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethanol. The final step involves reacting this compound with another compound of formula (VII) in the presence of a solvent, acid, and/or catalyst to obtain mirabegron .

Industrial Production Methods

Industrial production of mirabegron follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-efficiency catalysts, continuous flow reactors, and advanced purification techniques to ensure high yield and purity of the final product .

Mechanism of Action

Mirabegron o-glucuronide exerts its effects by being a metabolite of mirabegron, which is a potent and selective agonist of beta-3 adrenergic receptors. The activation of these receptors relaxes the detrusor smooth muscle during the storage phase of the urinary bladder fill-void cycle, increasing bladder capacity and alleviating symptoms of overactive bladder .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mirabegron o-glucuronide is unique due to its selective action on beta-3 adrenergic receptors, which provides a different mechanism of action compared to antimuscarinic agents. This results in fewer side effects and a better safety profile .

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[(1R)-2-[2-[4-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]phenyl]ethylamino]-1-phenylethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N4O8S/c28-27-31-18(14-40-27)12-20(32)30-17-8-6-15(7-9-17)10-11-29-13-19(16-4-2-1-3-5-16)38-26-23(35)21(33)22(34)24(39-26)25(36)37/h1-9,14,19,21-24,26,29,33-35H,10-13H2,(H2,28,31)(H,30,32)(H,36,37)/t19-,21-,22-,23+,24-,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKLQDOWMJNKLOR-JBWRIQTRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNCCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)OC4C(C(C(C(O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CNCCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N4O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365244-65-0
Record name Mirabegron o-glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1365244650
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MIRABEGRON O-GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GR82L4OOM4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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